



Caspase-3 activation assay to measure apoptosis induced by KRC-108

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Compound of Interest		
Compound Name:	KRC-108	
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Measuring KRC-108 Induced Apoptosis via Caspase-3 Activation

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis and development, and its dysregulation is a hallmark of cancer. Caspases, a family of cysteine proteases, are central to the execution of apoptosis.[1][2] Among these, Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[1][2][3] Consequently, the activation of Caspase-3 is a widely used biomarker for apoptosis.[3][4]

KRC-108 is a multi-kinase inhibitor that has demonstrated anti-tumor effects by targeting receptor tyrosine kinases such as TrkA, c-Met, Flt3, and ALK.[5][6][7][8] Treatment with KRC-108 has been shown to induce cell cycle arrest and apoptotic cell death in cancer cells.[5][6][7] This application note provides a detailed protocol for measuring Caspase-3 activation in response to KRC-108 treatment, enabling researchers to quantify its apoptotic effects. The protocol is based on a colorimetric assay that detects the cleavage of a Caspase-3-specific substrate.



Principle of the Assay

The Caspase-3 activity assay is a colorimetric method based on the hydrolysis of the peptide substrate acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA) by Caspase-3.[9][10] Upon cleavage by active Caspase-3, free p-nitroaniline (pNA) is released, which produces a yellow color that can be quantified by measuring the absorbance at 405 nm.[9][11][12] The amount of pNA released is directly proportional to the Caspase-3 activity in the cell lysate.[11]

Data Presentation

The following table summarizes hypothetical quantitative data from a Caspase-3 activation assay in cancer cells treated with varying concentrations of **KRC-108** for 24 and 48 hours. The data is presented as fold increase in Caspase-3 activity relative to an untreated control.

Treatment Group	Concentration (μΜ)	Incubation Time (hours)	Fold Increase in Caspase-3 Activity (Mean ± SD)
Untreated Control	0	24	1.0 ± 0.1
Untreated Control	0	48	1.1 ± 0.2
KRC-108	0.1	24	1.5 ± 0.3
KRC-108	0.1	48	2.1 ± 0.4
KRC-108	1	24	3.2 ± 0.5
KRC-108	1	48	5.8 ± 0.7
KRC-108	10	24	6.5 ± 0.9
KRC-108	10	48	10.2 ± 1.1
Positive Control (e.g., Staurosporine)	1	24	8.0 ± 0.6

Experimental Protocols

This section provides a detailed methodology for the Caspase-3 activation assay to assess apoptosis induced by **KRC-108**.

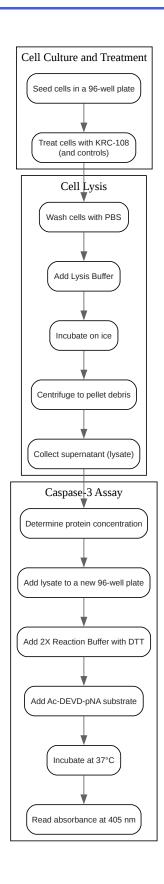


Materials and Reagents

- Target cancer cell line (e.g., KM12C colon cancer cells)[5]
- Cell culture medium and supplements
- KRC-108
- Positive control for apoptosis induction (e.g., Staurosporine)
- Phosphate-buffered saline (PBS)
- Caspase-3 Colorimetric Assay Kit, which typically includes:
 - Cell Lysis Buffer[13][14]
 - 2X Reaction Buffer[13][14]
 - Caspase-3 Substrate (Ac-DEVD-pNA)[13][14]
 - Dithiothreitol (DTT)[13][14]
- Microplate reader capable of measuring absorbance at 405 nm[11][14]
- 96-well microplates
- Protein assay reagent (e.g., BCA or Bradford)

Experimental Workflow





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Experimental workflow for the Caspase-3 activation assay.



Detailed Protocol

- 1. Cell Seeding and Treatment:
- Seed cells into a 96-well plate at a density of 1-2 x 10⁶ cells/mL and allow them to adhere overnight.
- Prepare various concentrations of **KRC-108** in cell culture medium.
- Remove the old medium and treat the cells with the KRC-108 solutions. Include wells for untreated (negative) control and a known apoptosis inducer (positive control).
- Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C in a 5% CO2 incubator.[15]
- 2. Preparation of Cell Lysates:
- Centrifuge the plate to pellet the cells. For adherent cells, collect both the supernatant (containing detached apoptotic cells) and the cells scraped from the well.
- Carefully remove the supernatant and wash the cells with ice-cold PBS.
- Centrifuge again, discard the PBS, and add 50 μL of chilled Cell Lysis Buffer to each well.
 [10]
- Incubate the plate on ice for 10 minutes.[10]
- Centrifuge at 10,000 x g for 1 minute at 4°C.[10]
- Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled 96-well plate and keep it on ice for immediate use.[10]
- 3. Caspase-3 Assay:
- Measure the protein concentration of each lysate using a standard protein assay. Adjust the volume of each lysate with Cell Lysis Buffer to normalize the protein concentration (e.g., 50-200 μg of protein per 50 μL).[10]

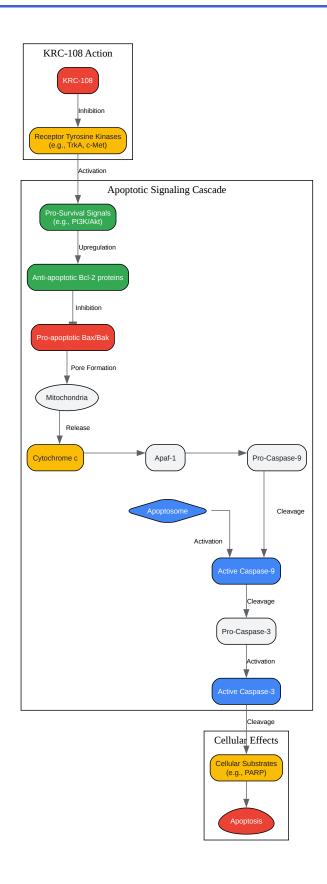


- Prepare the Reaction Mix immediately before use. For each reaction, mix:
 - 50 μL of 2X Reaction Buffer
 - \circ 0.5 μ L of 1 M DTT
- Add 50 μL of the Reaction Mix to each well containing the cell lysate.
- Add 5 μL of the 4 mM Ac-DEVD-pNA substrate to each well.[10]
- Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.[10][12]
- Measure the absorbance at 405 nm using a microplate reader.[10][12]
- 4. Data Analysis:
- Calculate the fold-increase in Caspase-3 activity by comparing the absorbance values of the KRC-108-treated samples with the untreated control.

Signaling Pathway

The following diagram illustrates the simplified apoptotic signaling pathway leading to Caspase-3 activation, potentially initiated by the action of **KRC-108** on receptor tyrosine kinases.





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KRC-108 induced apoptotic signaling pathway.



By inhibiting receptor tyrosine kinases, **KRC-108** can disrupt pro-survival signaling pathways, leading to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, formation of the apoptosome, and subsequent activation of initiator Caspase-9, which in turn activates the executioner Caspase-3, culminating in apoptosis.[1][16]

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